2-Amino-4,6-difluoropyrimidine
Overview
Description
2-Amino-4,6-difluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H3F2N3 and a molecular weight of 131.08 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a wide range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .
Mode of Action
It is suggested that the compound may act as a nucleophile, attacking other molecules in a reaction . The presence of the amino and fluorine groups on the pyrimidine ring could potentially influence its reactivity and interaction with its targets .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 2-Amino-4,6-difluoropyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with ammonia in the presence of a suitable solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution of chlorine atoms with amino and fluorine groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrogen Bonding: Studies have shown that this compound can form hydrogen bonds, which are crucial for understanding its molecular interactions.
Common reagents used in these reactions include ammonia, hydrogen chloride, and various solvents like methanol and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4,6-difluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives, which are important in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including its role in DNA interactions and hydrogen bonding.
Medicine: Research has explored its potential as an anticaries agent and its interactions with biological molecules.
Industry: It is used in the production of various chemical products and as a research chemical in industrial applications.
Comparison with Similar Compounds
2-Amino-4,6-difluoropyrimidine can be compared with other similar compounds such as:
2-Amino-4,6-dichloropyrimidine: This compound is used as an intermediate in the synthesis of nitropyrimidines.
2-Amino-4,6-dimethoxypyrimidine: Known for its hydrogen bonding studies and potential biological activities.
2-Amino-4,6-dihydroxypyrimidine: Studied for its anticaries activity and other biological properties.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4,6-difluoropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMZGRMRFLJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360910 | |
Record name | 2-Amino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675-11-6 | |
Record name | 4,6-Difluoro-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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